![molecular formula C12H12F6O B13582997 2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)
2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol: is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a methylpropan-1-ol moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
3-(2,4,6-Trimethoxybenzyl)azetidine: is another organic compound featuring a benzyl group substituted with three methoxy groups, attached to an azetidine ring
Métodos De Preparación
2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques such as distillation or recrystallization.
3-(2,4,6-Trimethoxybenzyl)azetidine
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trimethoxybenzyl)azetidine can be achieved through the reaction of 2,4,6-trimethoxybenzyl chloride with azetidine in the presence of a base. The reaction is typically carried out in an organic solvent under reflux conditions to ensure complete conversion.
Industrial Production Methods: Similar to the previous compound, industrial production involves scaling up the reaction with precise control over reaction parameters to ensure high yield and product quality. Purification steps such as chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Types of Reactions:
Oxidation: Can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield amines or alkanes.
Substitution: The methoxy groups can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like halides or alkoxides under acidic or basic conditions.
Major Products:
Oxidation: Imines or amides.
Reduction: Amines or alkanes.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol
This compound is used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
3-(2,4,6-Trimethoxybenzyl)azetidine
Chemistry: As an intermediate in organic synthesis.
Biology: In research involving cell signaling and metabolic pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol
Molecular Targets and Pathways: This compound may interact with enzymes and receptors, modulating their activity through hydrogen bonding and hydrophobic interactions. It can influence metabolic pathways and signal transduction processes.
3-(2,4,6-Trimethoxybenzyl)azetidine
Molecular Targets and Pathways: This compound can interact with various biological targets, including enzymes and receptors, affecting cellular functions and biochemical pathways. Its methoxy groups may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
- 3,5-Bis(trifluoromethyl)benzyl alcohol
- 2,2-Bis(trifluoromethyl)propane
Uniqueness: The presence of both trifluoromethyl groups and a methylpropan-1-ol moiety imparts unique chemical properties, such as increased lipophilicity and stability.
Propiedades
Fórmula molecular |
C12H12F6O |
|---|---|
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H12F6O/c1-10(2,6-19)7-3-8(11(13,14)15)5-9(4-7)12(16,17)18/h3-5,19H,6H2,1-2H3 |
Clave InChI |
YBYKJWJUMHIGHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


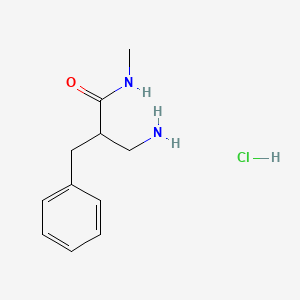
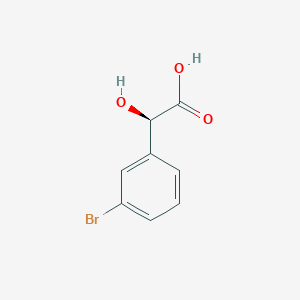
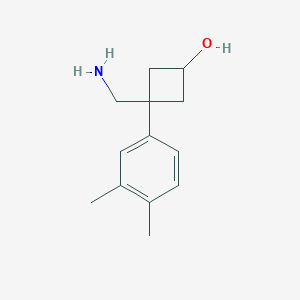
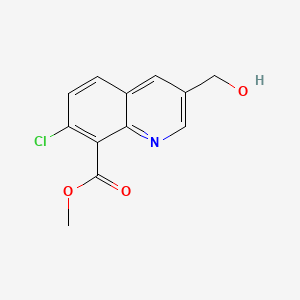
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
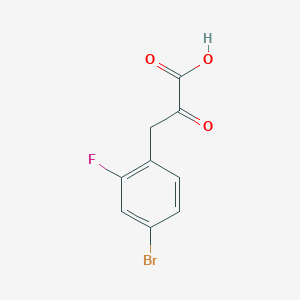
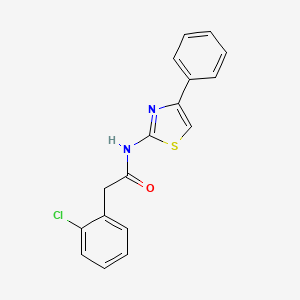
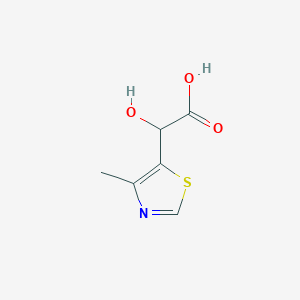
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)

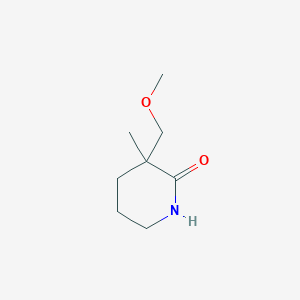
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)

![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
